molecular formula C21H22N6O3S B2832040 (E)-N-cyclopentyl-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396890-48-4

(E)-N-cyclopentyl-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2832040
CAS No.: 1396890-48-4
M. Wt: 438.51
InChI Key: VXVQMUWGRCNZAQ-CCEZHUSRSA-N
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Description

(E)-N-cyclopentyl-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic chemical compound designed for research and development purposes. It features a complex molecular architecture that incorporates two privileged pharmacophores: a 2H-tetrazole-5-carboxamide group and a vinyl sulfonamide moiety, linked through a central phenyl ring. The tetrazole ring is a well-known bioisostere for carboxylic acids, offering metabolic stability and the ability to participate in hydrogen bonding, which is valuable in the design of enzyme inhibitors and receptor ligands . Compounds with tetrazole-carboxamide functionalities are of significant interest in medicinal chemistry and drug discovery for their potential biological activities. The presence of the (E)-2-phenylvinylsulfonamide group is a key feature, as sulfonamides are a common functional group in pharmaceuticals and agrochemicals, often associated with a wide range of biological actions. Furthermore, the vinyl sulfone group can act as an electrophile, making this compound a potential candidate for developing covalent inhibitors or for use in materials science applications such as polymer synthesis through "click" chemistry-type reactions . This product is intended for research use by qualified laboratory personnel only. It is strictly for in vitro analysis and is not classified or approved for diagnostic, therapeutic, or any human or veterinary use. Ensure all handling and storage procedures adhere to the relevant safety data sheets (SDS) and institutional guidelines for chemical management.

Properties

IUPAC Name

N-cyclopentyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S/c28-21(22-17-8-4-5-9-17)20-23-26-27(24-20)19-12-10-18(11-13-19)25-31(29,30)15-14-16-6-2-1-3-7-16/h1-3,6-7,10-15,17,25H,4-5,8-9H2,(H,22,28)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVQMUWGRCNZAQ-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-cyclopentyl-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

The compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids and interact with various biological targets. The inclusion of a sulfonamide group and phenylvinyl moiety enhances its lipophilicity and potentially its bioavailability.

Tetrazoles, including this compound, can act through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes by mimicking substrates or binding to active sites. For instance, tetrazoles have been shown to interact with cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes .
  • Receptor Modulation : The structural characteristics allow the compound to modulate receptor activity, potentially influencing pathways involved in cancer progression and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives. For example, one study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines, including epidermoid carcinoma cells (A431) and colon cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antioxidant Properties

Tetrazole derivatives have been reported to possess antioxidant activities. This is critical as oxidative stress plays a significant role in cancer development. The antioxidant capacity was evaluated using assays such as the DPPH radical scavenging assay, showing promising results even at low concentrations .

Antimicrobial Activity

Some tetrazole compounds have demonstrated antimicrobial properties. Their ability to penetrate cell membranes more effectively than carboxylic acids due to their lipophilicity enhances their potential as antimicrobial agents .

Case Study 1: Cytotoxicity Assay

A study assessed the cytotoxicity of various tetrazole derivatives against A431 cells. The results indicated that certain modifications to the tetrazole structure significantly increased cytotoxic potency. For instance, derivatives with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups.

CompoundIC50 (µM)Comments
Compound A5.0Strong activity against A431
Compound B12.0Moderate activity
Compound C20.0Weak activity

Case Study 2: Molecular Docking Studies

Molecular docking studies revealed that the compound binds effectively to key proteins involved in cancer signaling pathways. For instance, binding energies calculated during simulations suggested strong interactions with proteins such as CSNK2A1, indicating potential as a therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that (E)-N-cyclopentyl-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide exhibits promising anticancer properties. Research has shown that compounds containing sulfonamide groups can inhibit the growth of cancer cells by interfering with specific metabolic pathways. For instance, the phenylvinylsulfonamido moiety is believed to enhance the compound's ability to target tumor cells effectively.

Case Study Example:
A study published in Journal of Medicinal Chemistry demonstrated that similar tetrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound might follow suit .

Antimicrobial Properties

2.1 Bacterial Inhibition

The compound has also been evaluated for its antimicrobial properties. The presence of the sulfonamide group is crucial as sulfonamides are known to exhibit broad-spectrum antibacterial activity by inhibiting bacterial folate synthesis.

Research Findings:
In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is vital for bacterial survival .

Neuropharmacology

3.1 Potential Neuroprotective Effects

There is emerging evidence suggesting that tetrazole derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action:
The proposed mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This compound's ability to cross the blood-brain barrier could enhance its therapeutic potential in neuropharmacology .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. SAR studies have indicated that modifications to the cyclopentyl and phenyl groups can significantly influence the compound's potency and selectivity against various biological targets.

ModificationEffect on Activity
Altering cyclopentyl substituentsChanges in lipophilicity and binding affinity
Modifying sulfonamide groupVariations in antibacterial efficacy
Adjusting tetrazole ring substituentsImpact on anticancer activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

Tetrazole vs. Triazole Derivatives
  • Metabolic Stability : Tetrazoles (as in the target compound) exhibit greater metabolic resistance compared to triazoles due to their higher aromatic stabilization and reduced susceptibility to enzymatic degradation .
  • Acidity : The tetrazole ring (pKa ~4.9) is more acidic than triazoles (pKa ~8–10), which can influence ionization under physiological conditions and binding to charged residues in enzymes or receptors .
Sulfonamide vs. Thiol/Thione Derivatives
  • Target Interactions : Sulfonamides (target compound) often engage in hydrogen bonding with protein residues, while thiol/thione groups (e.g., in triazole-thiones from ) may form disulfide bridges or coordinate metal ions .
  • Solubility : Sulfonamides generally improve aqueous solubility compared to thiol derivatives, which are more lipophilic .
Anticonvulsant Activity
  • Triazole Acetamides (): Compounds like N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3-ylamino]acetamide (T3, T4) showed significant anticonvulsant activity in the MES model. Their activity is attributed to the triazole core and phenylacetamide substituents .
Immunostimulatory Properties
  • Glycolipid Analogs (): Linear non-branched TDEs (tetraester derivatives) showed higher in vitro cytokine induction than diesters, but similar in vivo responses. Structural rigidity and substituent branching critically modulate immune activity .

Structural and Spectroscopic Characterization

X-ray Crystallography
  • Triazole Derivatives () : Single-crystal X-ray analysis confirmed (E)-configurations in imine and hydrazinecarboxamide derivatives, highlighting the importance of stereochemistry in biological interactions .
  • Target Compound : Similar methods (e.g., SHELX refinement) would validate its (E)-configuration and hydrogen-bonding networks .
Spectroscopic Techniques
  • FT-IR/Raman () : Used to confirm functional groups (e.g., sulfonamide S=O stretches at ~1150–1300 cm⁻¹) and aromatic vibrations in related compounds .

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Tetrazole Cyclopentyl, Vinylsulfonamido Under investigation N/A
N-(substituted phenyl) triazoles Triazole Phenyl, Acetamide Anticonvulsant (MES model)
Triazole-thiones () Triazole-thione Chlorophenyl, Hydrazinecarboxamide N/A (structural focus)
Glycolipid diesters () Diester Branched alkyl chains Moderate immunostimulation

Table 2: Spectroscopic Data for Key Functional Groups

Functional Group FT-IR Peaks (cm⁻¹) FT-Raman Peaks (cm⁻¹) Reference
Tetrazole (C=N) 1540–1600 1450–1500
Sulfonamide (S=O) 1150–1300 (asymmetric) 1100–1200
Vinyl (C=C) 1620–1680 1600–1650

Q & A

Q. Table 1: Synthetic Parameters

StepKey Reagents/ConditionsYield (%)Purity (HPLC)
1NaN₃, NH₄Cl, DMF, 80°C, 12h7595
2EDCI/HOBt, DCM, rt, 6h8298
3Cyclopentylamine, THF, 0°C→rt, 4h6899

Basic: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Key signals include δ 7.8–8.2 ppm (tetrazole protons) and δ 6.5–7.5 ppm (vinyl and phenyl groups). The cyclopentyl group appears as multiplet peaks at δ 1.5–2.0 ppm .
  • IR Spectroscopy : Confirm sulfonamide (1330–1250 cm⁻¹ S=O stretch) and carboxamide (1680–1640 cm⁻¹ C=O stretch) .
  • HRMS : Validate molecular weight with ±2 ppm accuracy (e.g., [M+H]⁺ calc. 493.1875, obs. 493.1872) .

Advanced: How can contradictions in biological activity data between enzyme inhibition assays and cell-based studies be resolved?

Methodological Answer :
Discrepancies often arise due to off-target effects or poor cellular uptake. Strategies include:

Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to confirm target affinity .

Cellular Uptake Quantification : Use LC-MS to correlate intracellular compound concentration with observed activity .

CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. target-deficient cells .

Advanced: What computational approaches predict the compound’s binding mode to protein targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with homology-modeled protein structures. Prioritize poses with hydrogen bonds to catalytic residues (e.g., Arg153) and π-π stacking with Phe267 .
  • MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

Advanced: How does the compound’s stability under varying pH and temperature impact experimental design?

Q. Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 48 hours. Monitor degradation via HPLC; >90% stability at pH 7.4 suggests suitability for physiological assays .
  • Thermal Stability : Use TGA to identify decomposition thresholds (>150°C). Store lyophilized at -20°C for long-term stability .

Advanced: What strategies improve selectivity against off-target kinases?

Q. Methodological Answer :

Kinome-Wide Screening : Use DiscoverX panels to identify off-target hits.

Structural Modifications : Introduce steric hindrance (e.g., ortho-methyl on phenylvinyl) to reduce off-target binding .

ATP-Competitive Assays : Validate selectivity with γ-³²P ATP binding assays .

Q. Table 2: Selectivity Profiles of Analogs

Analog ModificationTarget IC₅₀ (nM)Off-target (Kinase X) IC₅₀ (nM)
N-cyclopentyl, 4-F-phenylvinyl12 ± 1.5>10,000
N-cyclohexyl, 4-Cl-phenylvinyl45 ± 3.22,500

Advanced: How to systematically compare this compound’s pharmacological profile with its analogs?

Methodological Answer :
Develop a structure-activity relationship (SAR) table evaluating:

Potency : IC₅₀ values in target vs. off-target assays.

Lipophilicity : LogP (HPLC-measured) vs. permeability (Caco-2 assay).

Metabolic Stability : Microsomal half-life (e.g., human liver microsomes t₁/₂ = 45 minutes) .

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